Product packaging for 3-Isocyanato-5-propylisoxazole(Cat. No.:)

3-Isocyanato-5-propylisoxazole

Cat. No.: B13959029
M. Wt: 152.15 g/mol
InChI Key: BWUOZEUBBUWMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isocyanato-5-propylisoxazole is a specialized chemical building block designed for research and development, particularly in the fields of medicinal and agrochemical chemistry. As an isocyanate-functionalized heterocycle, it serves as a key intermediate for the synthesis of more complex molecules. Its structure combines a reactive isocyanate group (-N=C=O) with the 5-propylisoxazole scaffold, a privileged structure in drug discovery known for its diverse biological activities . The primary research value of this compound lies in its application as a synthetic intermediate. The highly electrophilic isocyanate group readily undergoes reactions with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively . This allows researchers to efficiently incorporate the 5-propylisoxazole moiety into larger molecular architectures. The isoxazole ring is a common pharmacophore found in compounds with a broad spectrum of documented biological activities, including antimicrobial, anticancer, anti-inflammatory, and immunosuppressive effects . Furthermore, the 3,5-disubstituted isoxazole core is recognized as an effective acetylated lysine (KAc) mimic and has been utilized in the development of potent inhibitors for bromodomain-containing proteins (BCPs), which are emerging epigenetic therapeutic targets . Researchers can leverage this compound in various synthetic strategies, including cycloaddition reactions and multicomponent reactions, to create novel compounds for high-throughput screening and structure-activity relationship (SAR) studies . Handling requires appropriate safety precautions as isocyanate compounds can be harmful if inhaled or ingested . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B13959029 3-Isocyanato-5-propylisoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-isocyanato-5-propyl-1,2-oxazole

InChI

InChI=1S/C7H8N2O2/c1-2-3-6-4-7(8-5-10)9-11-6/h4H,2-3H2,1H3

InChI Key

BWUOZEUBBUWMLZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NO1)N=C=O

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3 Isocyanato 5 Propylisoxazole

Precursor Synthesis Strategies for 5-Propylisoxazole Derivatives

The construction of the 5-propylisoxazole core is a critical first stage. Various synthetic strategies can be employed to achieve this, with the choice often depending on the availability of starting materials and desired substitution patterns.

Advanced 1,3-Dipolar Cycloaddition Approaches to Substituted Isoxazoles (e.g., Nitrile Oxides with Alkynes)

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is one of the most effective and widely utilized methods for the synthesis of the isoxazole (B147169) ring. wikipedia.orgwikipedia.org This reaction is a type of [3+2] cycloaddition that forms a five-membered heterocyclic ring in a highly efficient and often regioselective manner. researchgate.netnih.gov

To synthesize a 5-propylisoxazole derivative, the reaction would involve the cycloaddition of a nitrile oxide with 1-pentyne. The regioselectivity of this reaction typically places the 'R' group of the nitrile oxide (R-CNO) at the C-3 position and the substituent from the alkyne at the C-5 position of the resulting isoxazole. Therefore, to obtain 5-propylisoxazole, the reaction would proceed between acetonitrile (B52724) oxide and 1-pentyne.

Nitrile oxides are often generated in situ from the corresponding aldoximes via oxidation, or from hydroximoyl chlorides by dehydrohalogenation. researchgate.net The reaction is versatile and can be carried out under various conditions, including the use of green solvents or alternative activation methods like microwave irradiation. nih.gov

Table 1: Illustrative 1,3-Dipolar Cycloaddition for 5-Propylisoxazole Synthesis

Dipole Precursor Dipolarophile Key Reagents/Conditions Product
Acetaldehyde oxime 1-Pentyne Chloramine-T (or similar oxidant) 3-Methyl-5-propylisoxazole

This table presents a generalized scheme. Specific yields and conditions would be subject to optimization.

Optimized Condensation Reactions for Isoxazole Ring Formation

Condensation reactions provide an alternative route to the isoxazole nucleus, typically involving the reaction of a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound with hydroxylamine (B1172632). researchgate.net To form a 5-propylisoxazole, a suitable β-dicarbonyl precursor would be required.

For instance, the condensation of a 1,3-diketone bearing a propyl group, such as 2,4-heptanedione, with hydroxylamine would lead to the formation of 3,5-disubstituted isoxazoles. The regioselectivity of this condensation can often be controlled by the reaction conditions, such as pH, to favor the desired isomer. researchgate.net

Table 2: Representative Condensation Reaction for Isoxazole Formation

β-Dicarbonyl Compound Reagent Conditions Product

This table illustrates a potential condensation pathway.

Regioselective Functionalization of the Isoxazole Ring System at the C-3 Position

To introduce the isocyanato group at the C-3 position, a precursor with a suitable functional group at this position is necessary. This can be achieved either by starting with a synthon that already contains the desired functionality at C-3 during the cycloaddition or condensation step, or by functionalizing the C-3 position of a pre-formed 5-propylisoxazole ring.

A common strategy is to synthesize 3-amino-5-propylisoxazole, which can then be converted to the target isocyanate. The synthesis of 3-aminoisoxazoles can be accomplished through various routes, including the reaction of β-ketonitriles with hydroxylamine. google.comresearchgate.net For the synthesis of 3-amino-5-propylisoxazole, the precursor would be 3-oxo-hexanenitrile.

Another approach involves the synthesis of a 5-propylisoxazole-3-carboxylic acid or its corresponding amide. These functional groups can then be subjected to rearrangement reactions to yield the isocyanate. The synthesis of isoxazole-3-carboxylic acids can be achieved by using an appropriate β-ketoester in a condensation reaction with hydroxylamine.

Introduction of the Isocyanato Group at the C-3 Position of 5-Propylisoxazole

Once the 5-propylisoxazole precursor with a suitable functional group at the C-3 position is obtained, the next step is the introduction of the isocyanato group.

Phosgenation-Based Methods from Corresponding Amines

The direct conversion of a primary amine to an isocyanate can be achieved through phosgenation, which involves the reaction of the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. This method, while effective, requires handling of highly toxic reagents. The reaction proceeds by the formation of a carbamoyl (B1232498) chloride intermediate, which is then dehydrochlorinated to yield the isocyanate.

Starting with 3-amino-5-propylisoxazole, treatment with phosgene in an inert solvent in the presence of a non-nucleophilic base would yield 3-isocyanato-5-propylisoxazole.

Rearrangement-Based Methods

Several named reactions provide reliable pathways to isocyanates from carboxylic acid derivatives, offering alternatives to the use of phosgene. These rearrangements are often preferred due to milder conditions and the avoidance of highly toxic reagents.

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The required acyl azide can be prepared from a carboxylic acid, typically via the corresponding acyl chloride or by direct reaction with reagents like diphenylphosphoryl azide (DPPA). nih.gov For this synthesis, 5-propylisoxazole-3-carboxylic acid would be converted to its acyl azide, which upon heating, would rearrange to this compound. nih.govresearchgate.net

Hofmann Rearrangement : The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.orgthermofisher.com By treating 5-propylisoxazole-3-carboxamide (B15206171) with a reagent like bromine in the presence of a strong base, the intermediate this compound is formed. masterorganicchemistry.comchemistrysteps.com This intermediate can be trapped or isolated, depending on the reaction conditions. researchgate.net

Lossen Rearrangement : In the Lossen rearrangement, a hydroxamic acid or its derivative is converted into an isocyanate. wikipedia.orgrsc.org The process involves the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid, which then rearranges upon heating or under basic conditions. organic-chemistry.org Starting from 5-propylisoxazole-3-hydroxamic acid, this method would provide another route to the target isocyanate. carleton.ca

Table 3: Overview of Isocyanate Formation Methods

Method Starting Material Key Reagents Intermediate
Phosgenation 3-Amino-5-propylisoxazole Phosgene (COCl₂) or equivalent Carbamoyl chloride
Curtius Rearrangement 5-Propylisoxazole-3-carboxylic acid Acyl azide formation (e.g., DPPA) Acyl azide
Hofmann Rearrangement 5-Propylisoxazole-3-carboxamide Br₂, NaOH N-bromoamide

Metal-Catalyzed Carbonylative Approaches to Isocyanates

Modern synthetic methods also include metal-catalyzed carbonylation reactions to form isocyanates. While less common for heterocyclic systems compared to aryl or vinyl halides, these methods offer potential for direct C-H functionalization or the conversion of suitable precursors. For instance, a cobalt(III)-catalyzed C-H bond amidation with isocyanates has been described, suggesting the possibility of developing related carbonylative C-H functionalization routes. nih.gov However, the direct metal-catalyzed carbonylation of a C-H bond at the C-3 position of 5-propylisoxazole to form the isocyanate would require specific catalyst development and optimization.

Oxidative Dehydration of Primary Nitro Compounds to Isocyanates

The term "oxidative dehydration of primary nitro compounds to isocyanates" does not describe a single, direct transformation. Instead, it represents a conceptual multi-step pathway where a primary nitro compound is used as a foundational building block for the isoxazole ring, which is later functionalized to bear the isocyanate group. This process can be logically divided into two major stages: the formation of a functionalized 5-propylisoxazole ring and the subsequent conversion of a precursor group at the 3-position into an isocyanate.

Stage 1: Isoxazole Ring Synthesis from a Primary Nitro Compound

The construction of the isoxazole ring frequently employs the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. Primary nitro compounds are key precursors to nitrile oxides. The reaction involves the dehydration of the nitro compound, often facilitated by reagents like phenyl isocyanate or Mukaiyama's reagent, to generate the highly reactive nitrile oxide intermediate in situ. chemtube3d.comacs.org

To synthesize the target 3,5-disubstituted isoxazole, a nitrile oxide precursor bearing a functional group that can later be converted to an isocyanate is reacted with 1-pentyne. For example, ethyl nitroacetate (B1208598) can be dehydrated to form ethyl 2-cyano-2-oxoacetate N-oxide, which then reacts with 1-pentyne. This cycloaddition, if regioselective, yields ethyl 5-propylisoxazole-3-carboxylate.

Stage 2: Conversion of a Precursor Group to an Isocyanate

Once the 5-propylisoxazole-3-carboxylate is formed, the ester group serves as a handle for conversion to the isocyanate. This is achieved through several classic phosgene-free rearrangement reactions.

Curtius Rearrangement : The most common route involves converting the carboxylic acid (obtained by hydrolysis of the ester) into an acyl azide. nih.gov This is typically done by treating the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) directly on the carboxylic acid. nih.gov Gentle heating of the acyl azide induces the Curtius rearrangement, where it loses nitrogen gas to form this compound. organic-chemistry.orgwikipedia.org This method is valued for its mild conditions and high functional group tolerance. nih.gov

Lossen Rearrangement : This rearrangement converts a hydroxamic acid into an isocyanate. wikipedia.org The 5-propylisoxazole-3-carboxylic acid can be converted to the corresponding hydroxamic acid. Subsequent activation (e.g., O-acylation) followed by treatment with a base triggers the rearrangement to the isocyanate. researchgate.net Modern variations allow the rearrangement to proceed directly from free hydroxamic acids under thermal conditions. rsc.orgunacademy.com

Hofmann Rearrangement : In this method, a primary amide (5-propylisoxazole-3-carboxamide) is treated with bromine and a strong base, such as sodium hydroxide. wikipedia.orgvedantu.com This process also proceeds through an isocyanate intermediate, which can be trapped or isolated. masterorganicchemistry.com The reaction is a one-pot process for converting amides to amines but can be controlled to yield the intermediate isocyanate or its derivatives. organic-chemistry.org

The following table summarizes these key rearrangement reactions for generating the isocyanate functionality.

RearrangementPrecursor at C-3 PositionKey ReagentsIntermediate
CurtiusCarboxylic Acid / Acyl AzideDPPA or SOCl2/NaN3, HeatAcyl Nitrene (transient)
LossenHydroxamic AcidActivating Agent (e.g., Ac2O), Base, HeatO-Acylhydroxamate
HofmannPrimary AmideBr2, NaOH, HeatN-Bromoamide

Controlled Generation of "Masked" N-Isocyanate Precursors

Isocyanates are highly reactive electrophiles susceptible to dimerization and polymerization. To manage this reactivity, especially in complex multi-step syntheses, the concept of "masked" or "blocked" isocyanates is employed. rsc.org This strategy involves using a stable precursor that can generate the isocyanate in situ under specific, controlled conditions (e.g., thermal or chemical activation). researchgate.net

This approach offers several advantages:

Enhanced Stability : Masked isocyanates can be stored and handled without the risk of degradation or unwanted side reactions.

Controlled Reactivity : The isocyanate is generated only when needed, allowing for precise control over subsequent reactions with nucleophiles and preventing premature reactions with other functional groups in the molecule.

Improved Safety : It avoids handling the often volatile and toxic isocyanate directly.

In the context of heterocyclic chemistry, this methodology is particularly powerful. rsc.orgnih.govmdpi.comnih.gov For the synthesis of this compound, one could envision a strategy where a stable precursor is incorporated at the 3-position of the isoxazole ring. For example, an oxadiazolone ring fused or attached to the isoxazole could serve as a thermal precursor, releasing the isocyanate upon heating. This allows the isoxazole moiety to be subjected to various reaction conditions before the final, reactive isocyanate group is revealed for a subsequent transformation.

Investigation of Regioselectivity and Stereochemical Control in Multi-Step Synthesis

Regioselectivity

The regiochemical outcome of the synthesis is critical for obtaining the correct 3,5-substitution pattern on the isoxazole ring. The key step governing regioselectivity is the 1,3-dipolar cycloaddition of the nitrile oxide with 1-pentyne. This reaction can theoretically produce two different regioisomers: 3-propyl-5-substituted isoxazole and 5-propyl-3-substituted isoxazole.

Achieving high regioselectivity for the desired 5-propyl isomer is a well-studied challenge in isoxazole synthesis. acs.orgrsc.orgacs.org The outcome is influenced by a combination of steric and electronic factors of both the dipolarophile (1-pentyne) and the dipole (nitrile oxide), as well as the reaction conditions. nih.gov

Reactant Control : The electronic nature of the substituent on the nitrile oxide plays a significant role. Electron-withdrawing groups, such as the ester group in the proposed synthesis from ethyl nitroacetate, strongly influence the frontier molecular orbitals (HOMO-LUMO) that govern the cycloaddition, often leading to a high degree of regiocontrol. acs.org

Catalysis : The use of catalysts, particularly copper(I) or ruthenium(II), can dramatically improve both the rate and the regioselectivity of the cycloaddition, typically favoring the formation of 3,5-disubstituted isoxazoles from terminal alkynes. nih.gov

Reaction Conditions : Factors such as solvent polarity and temperature can also be tuned to favor one regioisomer over the other. rsc.org For instance, one-pot syntheses from α,β-unsaturated ketones have been developed that proceed with high regioselectivity under mild conditions. acs.org

The following table outlines reaction parameters that influence the regioselective synthesis of 3,5-disubstituted isoxazoles.

FactorInfluence on RegioselectivityExample/Rationale
Nitrile Oxide SubstituentElectronic effects direct the orientation of addition.Electron-withdrawing groups often favor 3,5-disubstitution. acs.org
CatalystCoordinates to the alkyne, altering its reactivity and steric profile.Cu(I) and Ru(II) catalysts are known to promote high regioselectivity. nih.gov
SolventCan influence the stability of transition states.Varying solvent polarity can favor different isomeric products. rsc.org
TemperatureCan affect the kinetic vs. thermodynamic product ratio.Lower temperatures often lead to higher selectivity.

Stereochemical Control

For the target molecule, this compound, there are no stereocenters. The molecule is achiral. Therefore, stereochemical control is not a relevant consideration in its synthesis. This aspect would, however, become critically important if chiral substituents were present on the propyl side chain or at the 4-position of the isoxazole ring.

Chemical Reactivity and Transformation Pathways of 3 Isocyanato 5 Propylisoxazole

Reactions Involving the Isocyanato Moiety

The isocyanato group (-N=C=O) is a potent electrophile, readily undergoing reactions with a wide range of nucleophiles. This reactivity is central to the synthetic utility of 3-isocyanato-5-propylisoxazole, enabling the formation of various stable derivatives and polymers.

Nucleophilic Addition Reactions

Nucleophilic attack on the central carbon atom of the isocyanato group is a fundamental reaction pathway. Alcohols, amines, and hydrazines are common nucleophiles that react to form carbamates, ureas, and semicarbazides, respectively. These reactions are typically rapid and proceed under mild conditions. libretexts.orglibretexts.orgrsc.org

The general mechanism involves the attack of the nucleophile's lone pair of electrons on the carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen atom, resulting in the final addition product. unizin.orglibretexts.org

Reaction with Alcohols: In the presence of an alcohol, this compound is converted into the corresponding carbamate. This reaction is often catalyzed by a base or an organometallic compound to increase the reaction rate.

Reaction with Amines: Primary and secondary amines readily react with the isocyanato group to form substituted ureas. libretexts.org The reaction is generally faster than that with alcohols due to the higher nucleophilicity of amines.

Reaction with Hydrazines: Hydrazines react in a similar manner to amines, yielding semicarbazide (B1199961) derivatives. rsc.orglibretexts.org These products can serve as precursors for further heterocyclic synthesis.

Table 1: Nucleophilic Addition Reactions of this compound

Nucleophile Product Type General Structure
Alcohol (R-OH) Carbamate 5-propylisoxazol-3-ylcarbamate
Amine (R-NH₂) Urea (B33335) 1-(alkyl/aryl)-3-(5-propylisoxazol-3-yl)urea
Hydrazine (R-NHNH₂) Semicarbazide 4-(alkyl/aryl)-1-(5-propylisoxazol-3-yl)semicarbazide

Cycloaddition Reactions with Diverse Dipolarophiles and Heterocumulenes

The isocyanato group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are valuable for the construction of various heterocyclic systems. For instance, [3+2] cycloaddition reactions with aza-oxyallyl cations can yield five-membered heterocycles. researchgate.net While specific examples with this compound are not extensively documented, the general reactivity pattern of isocyanates suggests its potential in such transformations. The isocyanate can also react with other heterocumulenes, such as other isocyanates or isothiocyanates, to form four-membered rings or other complex structures.

Controlled Polymerization and Oligomerization Studies

The isocyanato functionality is a key monomer unit in polymerization reactions, most notably in the formation of polyurethanes. researchgate.net Additionally, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings.

Cyclotrimerization to Isocyanurates: In the presence of specific catalysts, such as Lewis bases or organometallic complexes, three molecules of an isocyanate can cyclize to form a 1,3,5-triazine-2,4,6-trione, commonly known as an isocyanurate. lookchem.com These isocyanurate rings are known for their high thermal stability. The incorporation of isocyanurates into polymer structures can enhance properties like thermal and chemical resistance. lookchem.com

Polyurethane Formation: The reaction of a di- or poly-isocyanate with a polyol (a molecule with multiple hydroxyl groups) leads to the formation of a polyurethane. researchgate.net While this compound is a monoisocyanate, it can be used as a chain-terminating agent or to introduce the isoxazole (B147169) moiety as a pendant group in a polyurethane chain, potentially imparting specific properties to the final polymer.

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are advanced methods to synthesize polymers with well-defined architectures. sigmaaldrich.comnih.gov While these are more commonly applied to vinyl monomers, the principles of controlled polymerization can be adapted for isocyanates to create well-defined polymer structures. researchgate.netrsc.org

Cascade and Multicomponent Reactions for Complex Heterocycle Assembly

Isocyanates are valuable reagents in cascade and multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation. rsc.orgresearchgate.netnih.gov Isocyanate-based MCRs are particularly powerful for generating libraries of structurally diverse heterocyclic compounds. researchgate.netrsc.org The electrophilicity of the isocyanato group in this compound allows it to react with in-situ generated nucleophilic intermediates within a cascade sequence, leading to the formation of intricate molecular architectures. For example, it could potentially be used in Ugi or Passerini-type reactions to introduce the isoxazolyl-ureido motif into complex products.

Reactivity of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, and its reactivity is distinct from that of the isocyanato group. Under certain conditions, the ring can be induced to open, providing a pathway to different classes of compounds.

Studies on Ring-Opening Reactions under Specific Conditions

The stability of the isoxazole ring can be overcome under specific reductive or basic conditions, leading to ring cleavage and the formation of new functionalized products.

Reductive Ring-Opening: Catalytic hydrogenation or the use of other reducing agents can lead to the cleavage of the weak N-O bond in the isoxazole ring. This typically results in the formation of an enaminone or a related β-amino-α,β-unsaturated carbonyl compound. The specific product formed depends on the substrate and the reaction conditions employed.

Basic Ring-Opening: Strong bases can also promote the ring-opening of isoxazoles. masterorganicchemistry.com The mechanism often involves the deprotonation of a carbon atom adjacent to the ring, followed by a rearrangement that leads to the cleavage of the N-O bond. This can be a useful strategy for the synthesis of acyclic compounds containing functionalities that were masked by the isoxazole ring.

Electrophilic Aromatic Substitution on the Isoxazole Ring

The isoxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. Compared to benzene, such heterocycles can be more susceptible to electrophilic attack due to the influence of the heteroatoms. wikipedia.org However, the reactivity of the this compound ring is significantly modulated by its substituents. The position available for electrophilic aromatic substitution (SEAr) is the C4 carbon.

The outcome of an SEAr reaction is governed by the electronic effects of the groups already attached to the ring:

5-Propyl Group : As an alkyl group, it is weakly electron-donating through an inductive effect, which tends to activate the ring towards electrophilic attack.

3-Isocyanato Group (-NCO) : This group is strongly electron-withdrawing due to the electronegativity of nitrogen and oxygen, deactivating the ring and making electrophilic substitution more difficult.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Expected Product Predicted Reactivity
Nitration HNO₃/H₂SO₄ 3-Isocyanato-4-nitro-5-propylisoxazole Low; requires harsh conditions due to deactivation by the -NCO group.
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃ 4-Bromo-3-isocyanato-5-propylisoxazole Moderate; Lewis acid catalysis is essential to polarize the halogen.
Sulfonation Fuming H₂SO₄ This compound-4-sulfonic acid Low; risk of isocyanate group hydrolysis.
Friedel-Crafts Alkylation R-Cl/AlCl₃ Not generally feasible The isocyanate group coordinates with the Lewis acid catalyst, deactivating it.

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Not generally feasible | The isocyanate group coordinates with the Lewis acid catalyst, deactivating it. |

This interactive table summarizes the expected reactivity of the isoxazole ring in common electrophilic aromatic substitution reactions.

Functionalization and Derivatization of the Propyl Side Chain

The propyl side chain at the C5 position offers a site for various chemical modifications typical of alkyl groups, particularly at the α-carbon (the carbon atom directly attached to the isoxazole ring). This position is activated by the adjacent aromatic ring, making it more susceptible to certain reactions compared to the other carbons in the chain.

Key Transformation Pathways:

Free-Radical Halogenation : The α-position of the propyl group can be selectively halogenated using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light). This reaction introduces a bromine atom, which serves as a versatile handle for subsequent nucleophilic substitution or elimination reactions.

Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the propyl side chain. Depending on the reaction conditions, this can lead to the formation of a ketone at the α-carbon or, under more vigorous conditions, cleavage of the side chain to yield a carboxylic acid at the C5 position of the isoxazole ring.

Further Derivatization : Once a functional group is introduced (e.g., a halide), a wide range of derivatives can be synthesized. Nucleophilic substitution with amines, cyanides, or alkoxides can introduce new functional groups, expanding the molecular diversity.

Table 2: Potential Derivatization Reactions of the Propyl Side Chain

Reaction Type Reagents Intermediate/Product
α-Halogenation N-Bromosuccinimide (NBS), AIBN 3-Isocyanato-5-(1-bromopropyl)isoxazole
Nucleophilic Substitution NaCN on the bromo-intermediate 3-Isocyanato-5-(1-cyanopropyl)isoxazole
Oxidation (Mild) Pyridinium chlorochromate (PCC) 5-(1-Oxopropyl)-3-isocyanatoisoxazole

| Oxidation (Strong) | KMnO₄, heat | 3-Isocyanatoisoxazole-5-carboxylic acid |

This interactive table outlines potential reactions for modifying the propyl side chain and the resulting chemical structures.

Exploration of Catalytic Aspects in Facilitating Reactivity and Selectivity

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound. Different catalytic systems can be employed to target the isocyanate group, the isoxazole ring, or the side chain.

Catalysis for the Isocyanate Group: The isocyanate functional group is highly electrophilic and its reactions are often catalyzed by both Lewis acids and bases. tue.nl

Base Catalysis : Tertiary amines or metal alkoxides can catalyze the reaction of the isocyanate with nucleophiles like alcohols and amines to form urethanes and ureas, respectively. They can also promote the cyclotrimerization of the isocyanate to form highly stable isocyanurate rings. tue.nl

Organometallic Catalysis : Tin compounds, such as dibutyltin (B87310) dilaurate, are efficient catalysts for urethane (B1682113) formation.

Catalysis for Isoxazole Ring Functionalization: Transition metal catalysis is a cornerstone for the functionalization of heterocyclic rings. nih.govrsc.org Although direct C-H activation at the C4 position is challenging due to the deactivating isocyanate group, a "functionalization-handle" approach is viable. For instance, if the C4 position is first halogenated, it can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling : A 4-bromo-3-isocyanato-5-propylisoxazole intermediate could be coupled with boronic acids in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base to form a new carbon-carbon bond at the C4 position.

Heck Coupling : Reaction with alkenes under palladium catalysis could also introduce new substituents at the C4 position.

Catalysis for Side Chain Modification: While initial functionalization like free-radical halogenation is typically not catalytic, subsequent transformations of the functionalized side chain can be. For example, a 5-(1-bromopropyl)isoxazole derivative could undergo transition metal-catalyzed cross-coupling reactions, similar to those described for the isoxazole ring.

Table 3: Catalytic Systems for the Transformation of this compound and its Derivatives

Target Site Reaction Type Catalyst System Purpose
Isocyanate Group Urethane Formation Dibutyltin dilaurate (DBTDL) Facilitates reaction with alcohols.
Isocyanate Group Cyclotrimerization Potassium acetate, Tertiary amines Promotes formation of isocyanurate rings. tue.nl
Isoxazole Ring (C4) Suzuki Coupling Pd(PPh₃)₄, Base C-C bond formation on a pre-halogenated ring.

| Isoxazole Ring (C4) | Sonogashira Coupling | Pd/Cu catalyst | C-C bond formation with terminal alkynes on a pre-halogenated ring. |

This interactive table details various catalytic approaches to selectively modify different parts of the molecule.

Advanced Spectroscopic and Analytical Characterization of 3 Isocyanato 5 Propylisoxazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3-isocyanato-5-propylisoxazole, ¹H, ¹³C, and ¹⁵N NMR would provide critical information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the propyl group and the isoxazole (B147169) ring proton. The propyl group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the isoxazole ring. The single proton on the isoxazole ring (H-4) would appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The isoxazole ring carbons (C3, C4, and C5) and the isocyanate carbon are expected to have characteristic chemical shifts. Based on data from related 3,5-disubstituted isoxazoles, the chemical shifts for the ring carbons can be estimated. rsc.org The propyl group carbons would also show distinct signals.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, would be highly informative for characterizing the two nitrogen atoms in the isoxazole ring and the isocyanate group. The chemical shifts would be indicative of their different electronic environments.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (isoxazole)~6.2-6.8SingletN/A
-CH₂- (propyl, α to ring)~2.7-3.0Triplet~7.5
-CH₂- (propyl, β to ring)~1.6-1.9Sextet~7.5
-CH₃ (propyl)~0.9-1.1Triplet~7.5
¹³C NMR Predicted Chemical Shift (ppm)
C=O (isocyanate)~120-125
C3 (isoxazole)~158-162
C5 (isoxazole)~170-175
C4 (isoxazole)~100-105
-CH₂- (propyl, α to ring)~28-32
-CH₂- (propyl, β to ring)~20-24
-CH₃ (propyl)~13-15
¹⁵N NMR Predicted Chemical Shift (ppm)
N (isoxazole)~ -10 to +10
N (isocyanate)~ -350 to -330

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the asymmetric stretching of the isocyanate (-N=C=O) group, typically appearing around 2270 cm⁻¹. researchgate.net Other key absorptions would include C-H stretching vibrations of the propyl group and the isoxazole ring, C=N and C=C stretching of the isoxazole ring, and N-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Intensity
-N=C=OAsymmetric Stretch~2270Strong, Sharp
C-H (sp³)Stretch2850-3000Medium
C-H (sp²)Stretch3050-3150Medium-Weak
C=N (isoxazole)Stretch~1600-1650Medium
C=C (isoxazole)Stretch~1550-1600Medium
N-O (isoxazole)Stretch~1380-1420Medium

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable structural information. For this compound, electron ionization (EI) would likely lead to the cleavage of the isoxazole ring and the loss of the isocyanate group or the propyl side chain.

A probable fragmentation pathway could involve the initial loss of a CO molecule from the isocyanate group, followed by the cleavage of the isoxazole ring. The ring cleavage can occur in several ways, characteristic of isoxazole derivatives, often leading to nitrile-containing fragments. nih.govacs.org

Predicted Fragmentation Pattern:

M⁺• : Molecular ion peak.

[M-CO]⁺• : Loss of carbon monoxide from the isocyanate group.

[M-C₃H₇]⁺ : Loss of the propyl radical.

[M-NCO]⁺ : Loss of the isocyanato radical.

Cleavage of the isoxazole ring leading to smaller fragments.

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. For a crystalline derivative of this compound, this technique would reveal the planarity of the isoxazole ring and the geometry of the isocyanate and propyl substituents. Studies on other 3,5-disubstituted isoxazoles have shown that the isoxazole ring is essentially planar. researchgate.net Intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) and π-π stacking of the isoxazole rings, could also be elucidated.

Parameter Expected Value
Crystal SystemDependent on packing
Space GroupDependent on packing
C3-N2 Bond Length~1.32 Å
N2-O1 Bond Length~1.41 Å
O1-C5 Bond Length~1.34 Å
C5-C4 Bond Length~1.39 Å
C4-C3 Bond Length~1.40 Å

Advanced Chromatographic and Separation Techniques (e.g., APCI for Polymeric Products)

Isocyanates are known to undergo polymerization. Advanced chromatographic techniques would be necessary to separate and characterize any polymeric products derived from this compound. High-performance liquid chromatography (HPLC) could be employed for the separation of oligomers. kaust.edu.sa For higher molecular weight polymers, size-exclusion chromatography (SEC) would be the method of choice.

Atmospheric pressure chemical ionization (APCI) coupled with mass spectrometry is a powerful technique for the analysis of polymers. APCI is particularly suitable for less polar and thermally stable compounds and can provide information on the molecular weight distribution and end-groups of polymeric chains. researchgate.net

Computational and Theoretical Investigations of 3 Isocyanato 5 Propylisoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Geometry

Quantum chemical calculations are instrumental in determining the fundamental electronic properties and three-dimensional structure of 3-isocyanato-5-propylisoxazole. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for studying heterocyclic compounds. researchgate.netnih.gov

The geometry of this compound would be fully optimized to find the minimum energy structure. These calculations would reveal key bond lengths, bond angles, and dihedral angles. For the isoxazole (B147169) ring, the bond lengths are expected to be consistent with its aromatic character, showing partial double bond character. The isocyanato group (-N=C=O) is predicted to be nearly linear, while the propyl group will adopt a staggered conformation to minimize steric hindrance.

The electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized on the electron-rich isoxazole ring, while the LUMO may have significant contributions from the isocyanato group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterPredicted Value
C3-N (isocyanate) bond length~1.35 Å
N=C (isocyanate) bond length~1.20 Å
C=O (isocyanate) bond length~1.18 Å
O1-N2 bond length (isoxazole)~1.42 Å
N2=C3 bond length (isoxazole)~1.31 Å
C3-C4 bond length (isoxazole)~1.43 Å
C4=C5 bond length (isoxazole)~1.36 Å
C5-O1 bond length (isoxazole)~1.35 Å
C5-C (propyl) bond length~1.51 Å
N=C=O bond angle~175°
C4-C5-C (propyl) bond angle~128°

Note: These are hypothetical values based on typical results from DFT calculations on similar heterocyclic compounds.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The most prominent feature in the predicted IR spectrum would be the strong, sharp absorption band of the isocyanate group's asymmetric stretching vibration, typically appearing around 2250-2280 cm⁻¹. Other characteristic peaks would include the C=N and C=C stretching vibrations of the isoxazole ring in the 1500-1650 cm⁻¹ region, and the C-H stretching vibrations of the propyl group around 2800-3000 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov The chemical shifts of the protons and carbons in the isoxazole ring and the propyl group are sensitive to their electronic environment. For instance, the proton on the C4 position of the isoxazole ring is expected to have a distinct chemical shift. The calculated chemical shifts can be correlated with experimental spectra to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Value
IR Frequency (cm⁻¹)
Isocyanate (-N=C=O) stretch2265
Isoxazole ring C=N stretch1620
Isoxazole ring C=C stretch1580
Propyl C-H stretch2950
¹H NMR Chemical Shift (ppm)
H4 (isoxazole)6.2
-CH₂- (propyl, adjacent to ring)2.8
-CH₂- (propyl, middle)1.7
-CH₃ (propyl)1.0
¹³C NMR Chemical Shift (ppm)
C3 (isocyanate)155
C5 (propyl)170
C4 (isoxazole)105
-N=C=O (isocyanate)125

Note: These are hypothetical values based on typical computational predictions for similar functional groups and heterocyclic systems.

Detailed Reaction Mechanism Studies: Transition State Analysis and Potential Energy Surfaces

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, theoretical studies can elucidate the pathways of its reactions, such as cycloadditions or nucleophilic additions to the isocyanate group.

By mapping the potential energy surface (PES), chemists can identify the reactants, products, intermediates, and, crucially, the transition states. Transition state theory allows for the calculation of activation energies, which determine the reaction rates. For example, the reaction of this compound with an alcohol to form a carbamate can be modeled. The calculations would reveal a transition state where the alcohol's oxygen atom attacks the carbonyl carbon of the isocyanate, and a proton is transferred.

These studies can also shed light on the regioselectivity and stereoselectivity of reactions involving the isoxazole ring. For instance, in a Diels-Alder reaction, the isoxazole can act as a diene. Computational analysis of the transition states for different approaches of the dienophile would predict the most likely product isomer. rsc.org

Conformational Analysis of the Isocyanato and Propyl Moieties and their Influence on Reactivity

The isocyanato and propyl groups of this compound have rotational freedom, leading to different conformations. Conformational analysis, the study of the energetics of these different spatial arrangements, is crucial as the reactivity of the molecule can be influenced by its shape. nobelprize.orglumenlearning.com

Propyl Group Conformation: The propyl group can exist in different staggered conformations due to rotation around the C-C single bonds. Computational scans of the potential energy surface as a function of the dihedral angles can identify the most stable conformers. The lowest energy conformation will likely be an anti-periplanar arrangement to minimize steric clashes.

Isocyanato Group Orientation: The orientation of the isocyanato group relative to the isoxazole ring can also vary. While the N=C=O unit is linear, its orientation with respect to the ring can be explored. The planarity of the system and potential electronic interactions between the isocyanate and the ring will determine the preferred orientation.

The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution. The reactivity of the molecule is then a weighted average of the reactivities of the individual conformers. For instance, a particular conformation might be more susceptible to an enzymatic reaction due to a better fit in the active site.

Investigations into Intermolecular Interactions and Solvent Effects on Chemical Behavior

The chemical behavior of this compound in a real-world setting is influenced by its interactions with other molecules, including solvent molecules. Computational models can be used to study these effects.

Intermolecular Interactions: The molecule can form various non-covalent interactions, such as hydrogen bonds (if a suitable donor is present) and van der Waals forces. The electrostatic potential surface can be calculated to identify electron-rich and electron-poor regions, predicting sites for intermolecular interactions.

Solvent Effects: The presence of a solvent can significantly alter the geometry, electronic structure, and reactivity of a solute. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). These calculations can predict how the reaction rates and equilibria of this compound might change in different solvents. For example, a polar solvent might stabilize a charged transition state, thereby accelerating a reaction.

Applications and Advanced Material Development Via 3 Isocyanato 5 Propylisoxazole

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The structure of 3-Isocyanato-5-propylisoxazole positions it as a highly versatile intermediate in organic synthesis. The isocyanate moiety (–N=C=O) is a powerful electrophile, readily reacting with a wide range of nucleophiles such as alcohols, amines, and thiols. This reactivity allows for the straightforward introduction of the 5-propylisoxazole unit into larger, more complex molecular frameworks.

Key reactions leveraging the isocyanate group include:

Urea (B33335) Formation: Reaction with primary or secondary amines yields substituted ureas. This is a cornerstone reaction for building molecules with specific biological activities or for creating hydrogen-bonding motifs in supramolecular chemistry.

Carbamate (Urethane) Formation: Reaction with alcohols produces carbamates. This linkage is stable and is frequently found in pharmaceuticals and polymers.

Thiolcarbamate Formation: Reaction with thiols results in thiolcarbamates, which are also important in various biologically active compounds.

Furthermore, the isoxazole (B147169) ring itself can participate in or direct subsequent chemical transformations. The ring system is generally stable but can undergo cleavage under specific reductive conditions, which can be exploited as a strategic step in a multi-step synthesis to reveal new functionalities. nih.gov The combination of a reactive isocyanate "handle" with a stable heterocyclic core allows chemists to design and execute efficient synthetic routes toward novel compounds. researchgate.net For instance, the isoxazole unit is a key component in a number of bioactive compounds, and this intermediate provides a direct pathway for creating derivatives. researchgate.netespublisher.com

Table 1: Key Reactions of this compound with Nucleophiles
Nucleophile (R-NuH)Reactant TypeResulting LinkageProduct Class
R-NH₂Amine-NH-C(O)-NH-RUrea Derivative
R-OHAlcohol-NH-C(O)-O-RCarbamate (Urethane) Derivative
R-SHThiol-NH-C(O)-S-RThiolcarbamate Derivative

Development of Specialized Organic Materials (e.g., Polymers, Coatings, Resins, Polyurethanes)

The isocyanate group is fundamental to polymer chemistry, particularly in the production of polyurethanes. By reacting this compound, or a di-functionalized isoxazole diisocyanate analogue, with polyols (molecules with multiple alcohol groups), it is possible to synthesize novel polyurethanes. The incorporation of the 5-propylisoxazole ring into the polymer backbone would impart unique properties to the resulting material.

Potential benefits of incorporating the isoxazole moiety include:

Modified Mechanical Properties: The rigid structure of the isoxazole ring can influence the stiffness, tensile strength, and flexibility of the material.

Specialized Functionality: The isoxazole ring can introduce specific chemical properties, such as improved adhesion or altered dielectric constants, making the polymers suitable for specialized coatings or resins. researchgate.net

The synthesis of such polymers can be achieved through step-growth polymerization. nih.gov Furthermore, isocyanate-functionalized surfaces can be modified post-polymerization, allowing for the creation of materials with tailored surface properties for applications in coatings and advanced resins. usm.edu

Applications in Agrochemical Chemistry as a Building Block for Herbicides, Insecticides, or Fungicides

The isoxazole ring is a well-established pharmacophore in agrochemical research. researchgate.net It is the core component of numerous commercially successful herbicides, fungicides, and insecticides. wikipedia.orgresearchgate.net The biological activity of these compounds is often tied to the specific substitution pattern on the isoxazole ring.

This compound serves as an excellent starting material for synthesizing libraries of potential new agrochemicals. The reactive isocyanate group can be used to connect the isoxazole core to other molecular fragments known to contribute to pesticidal activity. For example, reacting it with various amines or alcohols can produce isoxazolyl ureas and carbamates, classes of compounds frequently investigated for their biological effects. This building block approach allows for the rapid generation of diverse structures for screening and optimization of herbicidal, fungicidal, or insecticidal efficacy. google.com

Table 2: Potential Agrochemical Classes Derived from this compound
ReactantResulting Agrochemical ClassPotential Application
Substituted AnilinesIsoxazolyl PhenylureasHerbicides, Fungicides
Aliphatic Alcohols/PhenolsIsoxazolyl CarbamatesInsecticides, Herbicides
Heterocyclic AminesHeterocyclic Isoxazolyl UreasFungicides, Insecticides

Exploration in Energetic Materials Research (e.g., as Energetic Plasticizers or Melt-Cast Explosives, if structurally feasible)

Nitrogen-rich heterocyclic compounds are of great interest in the field of energetic materials due to their high heats of formation, potential for generating large volumes of gas (N₂), and enhanced densities. frontiersin.orgnih.gov The isoxazole ring has been investigated as a scaffold for creating novel energetic materials, including energetic plasticizers and melt-cast explosives. nih.govsemanticscholar.orgresearchgate.net

Energetic plasticizers are used to improve the mechanical properties and processability of propellant and explosive formulations without significantly compromising their energy content. rsc.orgnih.gov To be effective in this role, a molecule derived from this compound would need to be functionalized with energetic groups (e.g., -NO₂, -N₃, -ONO₂). The isocyanate group provides a convenient attachment point for this functionalization. For instance, reaction with nitrogen-rich alcohols, such as nitro- or azido-ethanols, could yield energetic carbamates.

While the propyl group itself is not an energetic functional group, the isoxazole core contributes positively to the density and heat of formation. The structural feasibility of using this compound as a precursor depends on the ability to introduce a sufficient number of energetic toxophores to achieve a desirable oxygen balance and energy output. bibliotekanauki.pl Research on related isoxazole structures shows that the ring system can support multiple energetic substituents, leading to materials with high density and good thermal stability. nih.govresearchgate.net

Potential as Precursors for Photoelectric and Optoelectronic Materials

Organic materials with tailored electronic and optical properties are crucial for the development of devices like LEDs, solar cells, and sensors. ossila.com Conjugated organic molecules, including those based on heterocyclic systems, are at the forefront of this research. Isoxazole derivatives have been studied for their potential in optoelectronics, demonstrating favorable charge transport properties and potential for nonlinear optical (NLO) applications. worldscientific.comconsensus.app

The isoxazole ring can act as an electron-donating or electron-accepting component within a larger π-conjugated system, depending on its substituents. This compound could serve as a precursor for such materials. The isocyanate group can be transformed into a variety of functional groups that can either extend conjugation or be used to link the isoxazole moiety to other photoactive units. For example, it could be used to anchor the molecule onto a semiconductor surface or to incorporate it into a polymer backbone designed for optoelectronic applications. researchgate.net Theoretical and experimental studies on other isoxazole derivatives suggest that this class of compounds can exhibit high hole mobility, making them promising candidates for hole-transport materials in organic electronic devices. worldscientific.com

Future Perspectives and Emerging Research Directions for 3 Isocyanato 5 Propylisoxazole Chemistry

Exploration of Novel Catalytic Transformations and Process Intensification

The future development of 3-isocyanato-5-propylisoxazole chemistry is intrinsically linked to the discovery of novel catalytic systems and the implementation of process intensification strategies. The highly reactive isocyanate group is a prime target for catalytic activation, enabling reactions that are otherwise difficult to achieve. Recent advancements have focused on moving beyond traditional thermal reactions to more controlled and selective catalytic transformations.

For instance, the use of earth-abundant metals in catalysis is a growing trend. Cobalt(III)-catalyzed C–H bond additions to isocyanates have been demonstrated as a convergent strategy for arene and heteroarene amidation. nih.gov This type of methodology could be adapted to functionalize the isoxazole (B147169) ring or other substrates using this compound as a key reagent. Furthermore, novel catalysts based on two metal cores of copper ions supported on polymeric carbon nitride have shown high efficiency and reusability in cross-coupling reactions, offering a potential green alternative for synthesizing complex isoxazole derivatives. sciencedaily.com

Process Intensification (PI) , a strategy focused on developing smaller, cleaner, and more energy-efficient technologies, is set to revolutionize the synthesis and application of isocyanato-isoxazoles. mdpi.comaiche.org Key PI technologies applicable to this field include:

Continuous Flow Synthesis: This approach offers enhanced control over reaction parameters, improving safety and efficiency, especially for reactions involving hazardous intermediates like isocyanates. acs.orggoogle.com The continuous synthesis of isoxazoles in deep eutectic solvents is a recent example of a greener and more efficient process. acs.org

Microreactors: These miniaturized systems provide high surface-area-to-volume ratios, leading to superior heat and mass transfer, which is crucial for managing the exothermicity of isocyanate reactions. mdpi.com

Alternative Energy Sources: The use of ultrasound and microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of isoxazole derivatives, aligning with the principles of green chemistry. mdpi.combohrium.com

Table 1: Comparison of Process Intensification Techniques for Isoxazole Synthesis

Technology Key Advantages Potential Application for this compound
Continuous Flow Synthesis Enhanced safety, improved yield and purity, easier scale-up. acs.org Safer handling of the isocyanate, controlled polymerization reactions.
Microreactors Excellent heat and mass transfer, precise control of reaction conditions. mdpi.com Management of exothermic reactions, minimization of side products.
Ultrasonic Irradiation Increased reaction rates, reduced energy consumption, high yields. mdpi.com Rapid synthesis of derivatives, catalyst-free reaction conditions.
Microwave-Assisted Synthesis Shorter reaction times, improved yields, environmentally friendly. bohrium.com High-speed synthesis of compound libraries for screening.

Integration into Macrocyclic and Supramolecular Assemblies

The rigid and planar structure of the isoxazole ring, combined with the versatile reactivity of the isocyanate group, makes this compound an attractive building block for the construction of complex macrocyclic and supramolecular assemblies.

Macrocyclic Chemistry: Isoxazoles can serve as "handles" or masked functionalities in the synthesis of macrocycles. For example, the isoxazole ring can be used to mask a 1,3-diketone moiety, which can be revealed later in the synthetic sequence to facilitate macrocyclization or further functionalization. nih.gov The isocyanate group of this compound can be used to cyclize peptide or polymer chains, forming macrocycles with unique structural and functional properties.

Supramolecular Chemistry: Supramolecular assemblies are complex chemical systems held together by non-covalent interactions. The isoxazole ring can participate in π-stacking and hydrogen bonding interactions, while the isocyanate group can be transformed into urethane (B1682113) or urea (B33335) linkages, which are excellent hydrogen bond donors and acceptors. This dual functionality allows this compound to be a key component in the design of:

Self-assembling materials: Gels, liquid crystals, and nanoparticles with tailored properties.

Molecular sensors: Assemblies that can detect specific ions or molecules through changes in their optical or electronic properties.

Functional polymers: Materials where the supramolecular interactions provide unique properties like self-healing or stimuli-responsiveness. rsc.org

Investigations into Bio-inspired Chemical Processes (excluding clinical applications)

Nature provides a vast inspiration for the development of new chemical processes and materials. The isoxazole ring is found in some natural products, such as ibotenic acid. wikipedia.org Future research will likely focus on using this compound in bio-inspired systems.

One promising area is the development of bio-inspired catalysts . Enzymes achieve remarkable catalytic efficiency and selectivity through precisely positioned functional groups within a complex scaffold. The isoxazole ring can act as a rigid scaffold, while the isocyanate group can be used to attach catalytic moieties or binding sites, mimicking the active site of an enzyme.

Another avenue is the creation of biomimetic materials . Natural materials often exhibit remarkable properties due to their hierarchical structure and the interplay of different functional groups. By incorporating this compound into polymers, it is possible to create materials that mimic the properties of natural systems. For example, the hydrogen bonding capabilities of the derived urea or urethane linkages can be used to create materials with high strength and toughness, inspired by materials like spider silk or bone.

Sustainability and Environmental Aspects in its Synthesis and Application

The principles of green chemistry are becoming increasingly important in chemical synthesis and manufacturing. libretexts.org Future research on this compound will undoubtedly prioritize sustainability.

Greener Synthesis of the Isoxazole Ring: Traditional methods for synthesizing isoxazoles often involve hazardous reagents and solvents. bohrium.com Emerging research focuses on more environmentally benign approaches:

Water-mediated reactions: Using water as a solvent is a key goal of green chemistry. bohrium.com

Catalyst-free synthesis: The use of ultrasound can promote the synthesis of isoxazoles without the need for a catalyst. mdpi.com

Use of Deep Eutectic Solvents (DESs): These are biodegradable and low-cost alternatives to traditional organic solvents. acs.org

Phosgene-Free Isocyanate Synthesis: The conventional production of isocyanates involves the use of highly toxic phosgene (B1210022). rsc.org A major goal for the future is the development of phosgene-free routes. These include:

Reductive carbonylation of nitro compounds. researchgate.net

The Curtius Rearrangement of carboxylic azides. libretexts.org

Synthesis from bio-based resources: Deriving isocyanates from biomass, such as lignin (B12514952) or vanillin, is a key area of research for producing "green" polyurethanes. rsc.orgchemrxiv.org

Table 2: Comparison of Green Synthesis Strategies

Approach Target Key Benefit Reference
Ultrasonic Irradiation Isoxazole Synthesis Catalyst-free, reduced energy consumption. mdpi.com
Deep Eutectic Solvents Isoxazole Synthesis Use of biodegradable and recyclable solvents. acs.org
Bio-based Feedstocks Isocyanate Synthesis Reduced reliance on fossil fuels, greener starting materials. rsc.orgrsc.org
Phosgene-Free Routes Isocyanate Synthesis Avoidance of highly toxic reagents, improved process safety. libretexts.orgresearchgate.net

Development of High-Throughput Screening Methodologies for New Reactions and Materials

To accelerate the discovery of new reactions and materials based on this compound, high-throughput screening (HTS) methodologies are essential. unchainedlabs.com HTS allows for the rapid and parallel execution of a large number of experiments, making it possible to quickly identify promising reaction conditions or material compositions.

Screening for New Reactions: The reactivity of the isocyanate group can be harnessed to create large libraries of compounds. By reacting this compound with a diverse set of alcohols, amines, or other nucleophiles in a multi-well plate format, thousands of new isoxazole derivatives can be synthesized and screened for desired properties. A benzylic C-H isocyanation/amine coupling sequence has been developed that enables the high-throughput synthesis of pharmaceutically relevant ureas, a methodology that could be adapted for isoxazole-containing isocyanates. nih.gov

Screening for New Materials: HTS can also be used to discover new polymeric materials. By combining this compound with different polyols or polyamines in various ratios, a wide range of polyurethanes or polyureas can be generated. These materials can then be rapidly screened for properties such as thermal stability, mechanical strength, or optical properties. The use of automated robotic systems for dispensing reagents and analyzing the resulting materials is key to the success of this approach. sigmaaldrich.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.